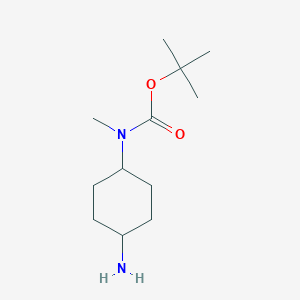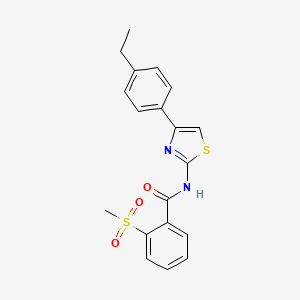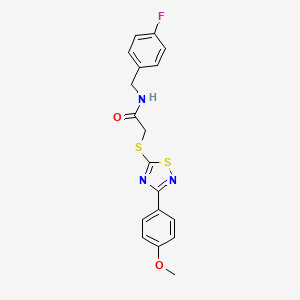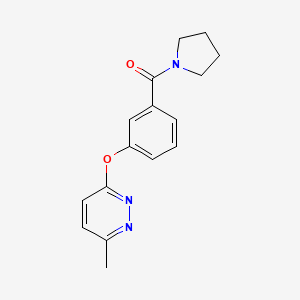
(3-((6-甲基哒嗪-3-基)氧基)苯基)(吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group and a phenoxy group bearing a pyrrolidine-1-carbonyl moiety
科学研究应用
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用机制
Target of Action
The primary targets of the compound (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone are currently unknown
Result of Action
The molecular and cellular effects of (3-((6-Methylpyridazin-3-yl)oxy)phenyl)(pyrrolidin-1-yl)methanone’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated pyridazine.
Attachment of the Pyrrolidine-1-carbonyl Moiety: The pyrrolidine-1-carbonyl group can be attached through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
化学反应分析
Types of Reactions
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenol derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridazine derivatives with various functional groups replacing the original substituents.
相似化合物的比较
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents, such as 3-aminopyridazine or 3,6-dimethylpyridazine.
Phenoxy Derivatives: Compounds with phenoxy groups attached to different heterocyclic rings, such as phenoxybenzene or phenoxypyridine.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings attached to various functional groups, such as pyrrolidine-2-carboxylic acid or pyrrolidine-3-carboxamide.
Uniqueness
3-methyl-6-[3-(pyrrolidine-1-carbonyl)phenoxy]pyridazine is unique due to its specific combination of a pyridazine ring, a phenoxy group, and a pyrrolidine-1-carbonyl moiety. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-7-8-15(18-17-12)21-14-6-4-5-13(11-14)16(20)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOULBHQBUCLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
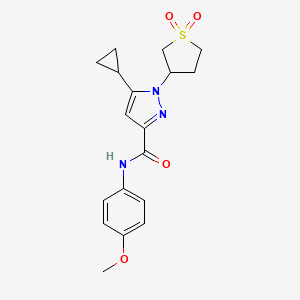
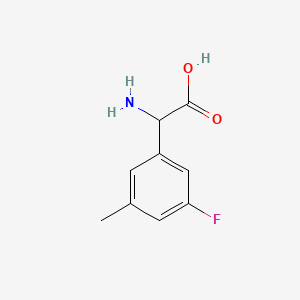
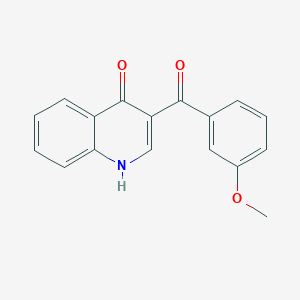
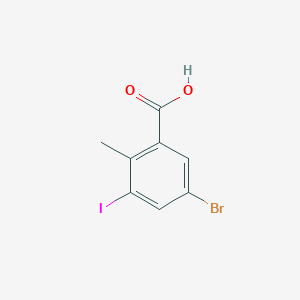
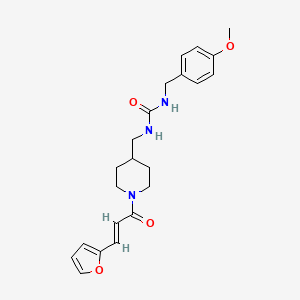
![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2526755.png)
![(3Z)-3-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)oxolan-2-one](/img/structure/B2526756.png)
![Spiro[2.4]heptan-5-amine](/img/structure/B2526757.png)
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2526758.png)
